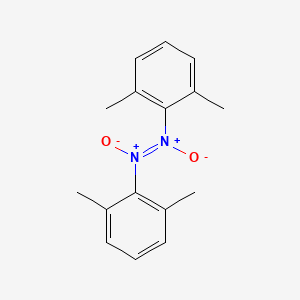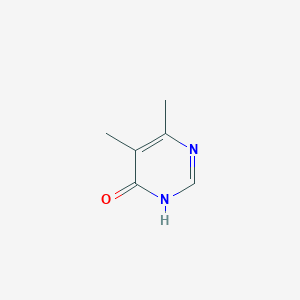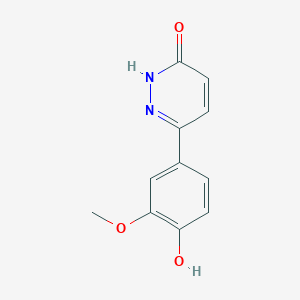![molecular formula C14H8F3N3O2 B1418252 3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-93-6](/img/structure/B1418252.png)
3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
The compound “3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a subject of interest in recent years . The most common methods involve the heterocyclization of amidoxime and carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .Molecular Structure Analysis
The molecular structure of “3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is confirmed by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, 2-Aryl- and 2-alkenyl-1,3,4-oxadiazoles can be synthesized in high yields by treating 1,3,4-oxadiazoles with aryl or alkenyl halides, respectively, in the presence of copper (II) oxide nanoparticles .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMP) derivatives are predominantly used in the protection of crops from pests. The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have been developed . The unique combination of the physicochemical properties of the fluorine atom and the pyridine moiety contributes to their biological activities.
Pharmaceuticals
Several TFMP derivatives have found applications in the pharmaceutical industry. To date, five pharmaceutical products containing the TFMP moiety have been approved for the market, with many more undergoing clinical trials . The trifluoromethyl group’s influence on the pharmacokinetics and pharmacodynamics of these compounds makes them valuable in drug development.
Veterinary Products
In addition to human pharmaceuticals, two veterinary products containing TFMP derivatives have been granted market approval . These products are used to treat various conditions in animals, showcasing the versatility of TFMP derivatives in different biological systems.
Material Science
The TFMP moiety is also significant in the field of material science. It can be incorporated into polymers or monomers to introduce specific functionalities, such as altering the physical properties of materials or enhancing their stability .
Functional Metal Complex Ligands
TFMP derivatives can act as ligands in functional metal complexes. These complexes can have a range of applications, from catalysis to materials with unique electronic or magnetic properties .
Vapor-Phase Reactions
TFMP derivatives are used in vapor-phase reactions due to their volatility and reactivity. This application is particularly relevant in the development of new synthetic methods and processes .
Mechanism of Action
Future Directions
The future directions for “3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” and similar compounds are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12-19-13(21)22-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVRTINFXBFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)


![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)


![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)


